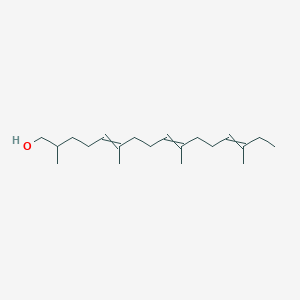![molecular formula C15H16O5 B12568433 1,3,5-Benzenetriol, 2-[(2S)-2-hydroxy-3-(3-hydroxyphenyl)propyl]- CAS No. 191666-21-4](/img/structure/B12568433.png)
1,3,5-Benzenetriol, 2-[(2S)-2-hydroxy-3-(3-hydroxyphenyl)propyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Benzenetriol, 2-[(2S)-2-hydroxy-3-(3-hydroxyphenyl)propyl]- is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups attached to a benzene ring, making it a polyphenolic compound. Its molecular formula is C15H16O5.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Benzenetriol, 2-[(2S)-2-hydroxy-3-(3-hydroxyphenyl)propyl]- typically involves multi-step organic reactions. One common method includes the initial formation of the benzene ring with hydroxyl groups, followed by the introduction of the hydroxyphenylpropyl side chain. The reaction conditions often require specific catalysts and solvents to ensure the correct orientation of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions. The process may also involve purification steps such as crystallization or chromatography to achieve high purity levels.
化学反応の分析
Types of Reactions
1,3,5-Benzenetriol, 2-[(2S)-2-hydroxy-3-(3-hydroxyphenyl)propyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones, which are important intermediates in many biological processes.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
科学的研究の応用
1,3,5-Benzenetriol, 2-[(2S)-2-hydroxy-3-(3-hydroxyphenyl)propyl]- has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s polyphenolic nature makes it a subject of interest in studies related to antioxidants and free radical scavenging.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of various polymers and resins due to its reactive hydroxyl groups.
作用機序
The mechanism of action of 1,3,5-Benzenetriol, 2-[(2S)-2-hydroxy-3-(3-hydroxyphenyl)propyl]- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and electron donation, influencing biological processes such as enzyme activity and signal transduction. Its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals.
類似化合物との比較
Similar Compounds
1,3,5-Trihydroxybenzene:
2,4,6-Trihydroxybenzaldehyde: This compound has a similar benzene triol structure with an aldehyde group, making it more reactive in certain chemical reactions.
Uniqueness
1,3,5-Benzenetriol, 2-[(2S)-2-hydroxy-3-(3-hydroxyphenyl)propyl]- is unique due to its specific side chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
特性
CAS番号 |
191666-21-4 |
|---|---|
分子式 |
C15H16O5 |
分子量 |
276.28 g/mol |
IUPAC名 |
2-[(2S)-2-hydroxy-3-(3-hydroxyphenyl)propyl]benzene-1,3,5-triol |
InChI |
InChI=1S/C15H16O5/c16-10-3-1-2-9(4-10)5-11(17)6-13-14(19)7-12(18)8-15(13)20/h1-4,7-8,11,16-20H,5-6H2/t11-/m0/s1 |
InChIキー |
FCLPAEDZIOXNSO-NSHDSACASA-N |
異性体SMILES |
C1=CC(=CC(=C1)O)C[C@@H](CC2=C(C=C(C=C2O)O)O)O |
正規SMILES |
C1=CC(=CC(=C1)O)CC(CC2=C(C=C(C=C2O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


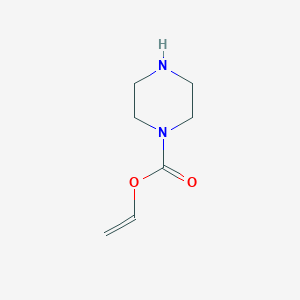
![6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12568368.png)
![Phosphine, [2-(chloromethyl)phenyl]diphenyl-](/img/structure/B12568370.png)
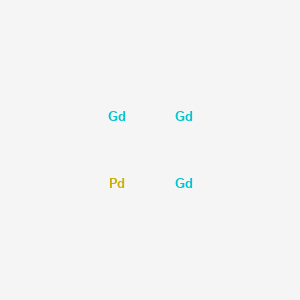
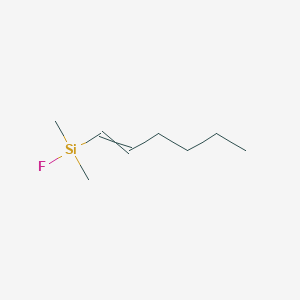

![N'-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea](/img/structure/B12568382.png)


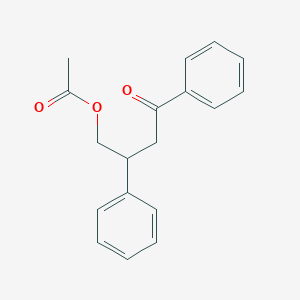
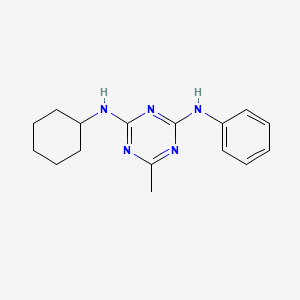
![Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine](/img/structure/B12568429.png)
